Alizapride hydrochloride

Antiemetic efficacy Chemotherapy-induced nausea and vomiting Metoclopramide comparator

Alizapride hydrochloride is a selective dopamine D2 receptor antagonist (Ki 66–340 nM) with >30-fold selectivity over α1-, α2-, and β-adrenergic receptors (IC50 >10 µM). Head-to-head studies demonstrate superior antiemetic efficacy over metoclopramide and domperidone for cisplatin-induced emesis at doses up to 4 mg/kg. Dose-proportional PK across 50–200 mg IV with biexponential decay (t½α ~8 min, t½β ~2.8 h) ensures reproducible experimental control. Unlike metoclopramide, it does not potentiate barbiturate hypnosis or impair equilibrium reflexes. Ideal for D2 pharmacology research requiring minimal adrenergic off-target interference.

Molecular Formula C16H22ClN5O2
Molecular Weight 351.8 g/mol
Cat. No. B7909145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlizapride hydrochloride
Molecular FormulaC16H22ClN5O2
Molecular Weight351.8 g/mol
Structural Identifiers
SMILESCOC1=CC2=NNN=C2C=C1C(=O)NCC3CCCN3CC=C.Cl
InChIInChI=1S/C16H21N5O2.ClH/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2;/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20);1H
InChIKeyBRECEDGYMYXGNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Considerations for Alizapride Hydrochloride: A Substituted Benzamide Dopamine Antagonist


Alizapride hydrochloride is a substituted benzamide derivative that functions as a dopamine D2 receptor antagonist with prokinetic and antiemetic properties [1]. It exhibits selective binding for D2 receptors over adrenergic receptor subtypes (IC50s >10 µM for α1-, α2-, and β-adrenergic receptors) [2] and demonstrates a biexponential plasma decay profile following intravenous administration, with distribution and elimination half-lives of approximately 7.5–8.3 minutes and 2.5–2.8 hours, respectively [3][4].

The Risk of Class-Based Substitution: Why Alizapride Hydrochloride Is Not Interchangeable with Other Dopamine Antagonists


Despite shared membership in the substituted benzamide class and a common D2 receptor mechanism, alizapride hydrochloride cannot be assumed equivalent to other agents such as metoclopramide or domperidone. The comparative evidence summarized below reveals statistically significant, clinically meaningful differences in antiemetic efficacy against chemotherapy-induced emesis, as well as distinct pharmacodynamic potency, central nervous system effects, and drug interaction profiles [1][2][3]. These differences have direct implications for patient management and experimental reproducibility.

Quantitative Differentiation of Alizapride Hydrochloride from Key Comparators


Superior Antiemetic Efficacy vs. Metoclopramide in Chemotherapy Patients: A Direct Comparison

In a strict double-blind study of 21 patients undergoing anti-mitotic chemotherapy, alizapride demonstrated statistically significant superiority over metoclopramide. The study used a fixed-dose comparison where each patient received two ampoules before and after chemotherapy, with each ampoule containing either 50 mg of alizapride or 10 mg of metoclopramide. Alizapride achieved 24 good or excellent antiemetic results and 4 nil results, compared to 16 good or excellent results and 13 nil results with metoclopramide, establishing a clear difference in efficacy under the specified dosing regimen [1]. The superiority of alizapride was confirmed with statistical significance (0.05 > p > 0.02) [1].

Antiemetic efficacy Chemotherapy-induced nausea and vomiting Metoclopramide comparator

Greater Prevention of Severe Nausea and Vomiting vs. Domperidone in Cisplatin-Induced Emesis

A double-blind, randomized crossover trial in 44 cancer patients receiving cisplatin chemotherapy compared high-dose alizapride (4 mg/kg) with high-dose domperidone (0.6 mg/kg). While both agents were equally effective in limiting mild nausea, alizapride was significantly better in preventing severe nausea and episodes of vomiting [1]. The investigator assessment rated alizapride as significantly better than domperidone, and patients expressed a clear preference for alizapride for subsequent chemotherapy sessions [1]. The study design, using a crossover methodology, controlled for inter-individual variability, strengthening the internal validity of the findings.

Cisplatin-induced emesis Domperidone comparator Severe nausea prevention

Three-Fold Greater Potency vs. Metoclopramide in Preclinical Emesis Models

Preclinical pharmacodynamic studies in dogs evaluated the efficacy of alizapride against emesis induced by apomorphine and dihydrogenated ergot alkaloids. In this established model of emesis, alizapride was found to be three times more effective than metoclopramide [1]. The study also noted that alizapride exhibited only minor central antidopaminergic effects, which were less marked than those observed with metoclopramide [1]. Alizapride did not modify equilibrium reflexes in mice and did not reinforce barbiturate-induced hypnosis, distinguishing it from typical neuroleptics [1]. These findings suggest that the structural differences within the benzamide class translate into a more favorable efficacy-to-side-effect ratio at the preclinical level.

Preclinical pharmacology Apomorphine-induced emesis Potency comparison

Receptor Binding Selectivity Profile: D2 Affinity with Limited Adrenergic Cross-Reactivity

In vitro radioligand binding assays characterize alizapride as a dopamine D2 receptor antagonist with a Ki value ranging from 66 to 340 nM [1]. Importantly, alizapride exhibits selectivity for D2 receptors over α1-, α2-, and β-adrenergic receptors, with IC50 values exceeding 10 µM for all adrenergic subtypes [1]. This selectivity profile is consistent with findings from a comparative study of substituted benzamide drugs, which identified alizapride (along with sulpiride and tiapride) as specific for D2 receptors, active in the 10⁻⁷–10⁻⁶ M range, while other benzamides such as raclopride and amisulpiride showed 100–1000-fold differentiation between dopamine sites and other neurotransmitter receptors [2]. This moderate D2 affinity combined with minimal adrenergic binding distinguishes alizapride from both more potent D2 antagonists that may carry greater extrapyramidal risk and from less selective agents with broader receptor interactions.

Receptor binding D2 selectivity Adrenergic receptor

Pharmacokinetic Linearity and Predictable Exposure in the Therapeutic Dose Range

A dose-dependent pharmacokinetic study demonstrated that alizapride pharmacokinetic parameters remain constant across the therapeutic dose range of 50 to 200 mg following intravenous administration [1]. The drug exhibits a biphasic plasma concentration decline, characterized by a rapid distribution half-life of 7.5 minutes and a terminal elimination half-life of 2.5 hours [1]. A separate high-dose study (16 mg/kg) reported similar values: T1/2α of 8.33 ± 2.47 minutes and T1/2β of 2.8 ± 0.7 hours, with a large volume of distribution at steady state (Vdss) and high total body clearance [2]. While no direct comparative pharmacokinetic data for other benzamides are provided in these sources, the consistency of parameters across multiple dose levels supports predictable exposure in clinical and experimental protocols.

Pharmacokinetics Dose proportionality IV administration

Differential Central Nervous System Effect Profile: Reduced Interference with Equilibrium and Hypnotics

Preclinical evaluation of central nervous system effects revealed that alizapride, in contrast to typical neuroleptics, does not modify equilibrium reflexes in mice and does not potentiate barbiturate-induced hypnosis [1]. The study further noted that alizapride's central antidopaminergic effects are minor and less marked than those observed with metoclopramide [1]. Alizapride demonstrated no anticonvulsant or analgesic effects and had little action on the autonomic nervous system or cardiovascular system [1]. Sympatholytic effects and hypotension were observed in dogs only at doses much higher than the effective antiemetic dose [1]. This distinct central pharmacodynamic profile suggests that alizapride may offer a more favorable tolerability profile in situations where preservation of alertness and avoidance of sedation are priorities.

Central nervous system effects Neuroleptic comparison Safety pharmacology

Application Scenarios for Alizapride Hydrochloride Based on Quantitative Differentiation Evidence


Antiemetic Prophylaxis for Moderately to Highly Emetogenic Chemotherapy Regimens

For clinical or research protocols involving chemotherapy agents with significant emetogenic potential (e.g., cisplatin-containing regimens), alizapride hydrochloride is supported by direct comparative evidence demonstrating superiority over both metoclopramide and domperidone. The head-to-head studies in Section 3 provide quantitative justification for selecting alizapride when robust prevention of severe nausea and vomiting is required [1][2]. The established efficacy at doses up to 4 mg/kg and the predictable linear pharmacokinetics across the 50-200 mg range further support reliable dosing in this context [3].

Preclinical Dopamine Receptor Studies Requiring D2 Selectivity with Minimal Adrenergic Interference

In vitro and in vivo research applications focused on dopamine D2 receptor pharmacology, particularly those where off-target adrenergic effects could confound interpretation, benefit from alizapride's defined selectivity profile. As demonstrated in Section 3, alizapride binds D2 receptors with Ki values of 66-340 nM while exhibiting IC50s exceeding 10 µM for α1-, α2-, and β-adrenergic receptors [1]. This selectivity, combined with its classification among benzamides suitable for defining PET ligand interactions with brain dopamine receptors, makes alizapride a rationally selected tool compound for mechanistic studies [2].

Postoperative Nausea and Vomiting Management Where Sedation Minimization Is Desired

The preclinical pharmacodynamic evidence detailed in Section 3 indicates that alizapride does not potentiate barbiturate-induced hypnosis, does not modify equilibrium reflexes, and exhibits only minor central antidopaminergic effects compared to metoclopramide [1]. These properties support the selection of alizapride in postoperative or ambulatory settings where preserving patient alertness and minimizing the risk of drug interactions with sedatives or anesthetics are clinical priorities. The lack of anticholinergic and antihistaminic activity further distinguishes its side effect profile [1].

Controlled Laboratory Settings Requiring Predictable Pharmacokinetic Exposure

Experimental protocols that require precise control over drug exposure, such as pharmacokinetic/pharmacodynamic modeling studies or receptor occupancy assessments, are facilitated by alizapride's demonstrated dose proportionality within the 50-200 mg intravenous range [1]. The well-characterized biexponential plasma decay with distribution and elimination half-lives of approximately 8 minutes and 2.8 hours, respectively, allows for predictable temporal control of drug levels [2]. This predictability reduces variability and enhances the interpretability of experimental outcomes compared to agents with non-linear or poorly defined pharmacokinetics.

Quote Request

Request a Quote for Alizapride hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.